1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine

Fragment-based drug discovery Lead-like properties Physicochemical differentiation

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9) is a low-molecular-weight (150.14 Da) heterobicyclic building block belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. The compound features two primary amino groups at the 3- and 4-positions on an electron-deficient fused pyrazole-pyrimidine core, rendering it a versatile synthetic intermediate for generating N3,N4-disubstituted analogs with documented activity against EGFR, MNK1, ACK1, BRAF V600E , and HPK1 kinases.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 640284-75-9
Cat. No. B3024188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
CAS640284-75-9
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2C(=N1)N)N
InChIInChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11)
InChIKeyBDVYCPCRSZEUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9): Core Scaffold Identity and Procurement Context


1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9) is a low-molecular-weight (150.14 Da) heterobicyclic building block belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features two primary amino groups at the 3- and 4-positions on an electron-deficient fused pyrazole-pyrimidine core, rendering it a versatile synthetic intermediate for generating N3,N4-disubstituted analogs with documented activity against EGFR, MNK1, ACK1, BRAF V600E , and HPK1 kinases [2]. Unlike its substituted derivatives, the unsubstituted core is not an end-point bioactive molecule but a strategic precursor enabling divergent derivatization strategies across medicinal chemistry and chemical biology programs [3].

Why 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine Cannot Be Interchanged with N3-Substituted or Regioisomeric Analogs


Substituting 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9) with its N3-(4-fluorophenyl) analog CGP 57380 (CAS 522629-08-9) or the 4,6-diamine regioisomer (CAS 5413-80-9) introduces irreversible functional divergence that undermines synthetic utility and target selectivity. CGP 57380 is a dedicated MNK1 inhibitor (IC50 2.2 μM) with no activity against p38, JNK1, ERK1/2, PKC, or c-Src kinases , whereas the unsubstituted core is a pro-functional intermediate that can be elaborated into inhibitors of EGFR (IC50 < 10 nM for optimized 4-phenylamino derivatives), ACK1 (Ki values in low nanomolar range), or HPK1, depending on the installed substituents [1]. The 4,6-diamine regioisomer directs hydrogen-bonding interactions toward a different geometric vector in the ATP-binding pocket and is primarily exploited in nucleoside analog design (e.g., enhanced duplex stability in oligonucleotides with ΔTm of 4–6 °C per modification) rather than N3,N4-directed kinase inhibitor programs [2]. These irreversible chemical and pharmacological divergences mean that simple catalog-level interchange based on the pyrazolo[3,4-d]pyrimidine core name alone introduces high risk of synthetic dead-ends or off-target pharmacology.

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9) Against Closest Analogs


Molecular Weight and Fragment-Like Physicochemical Profile Versus N3-(4-Fluorophenyl) Analog CGP 57380

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine (MW = 150.14 Da) satisfies the 'rule of three' criteria for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), whereas the N3-(4-fluorophenyl) derivative CGP 57380 (MW = 244.23 Da, cLogP ~2.5) exceeds fragment thresholds and is already a lead-like molecule with a pre-installed target bias toward MNK1 [1]. The unsubstituted core's cLogP of 0.68 and polar surface area of 106.5 Ų confer superior aqueous solubility potential compared to CGP 57380 (measured solubility: H2O < 2 mg/mL; DMSO 10 mg/mL) . This 94.09 Da mass differential represents an addition of 62.7% molecular weight when moving from the core scaffold to CGP 57380, a critical distinction for fragment library construction where lower MW starting points enable more efficient hit-to-lead optimization without violating Lipinski thresholds [1].

Fragment-based drug discovery Lead-like properties Physicochemical differentiation

Regioisomeric Differentiation: 3,4-Diamine Substitution Pattern Versus 4,6-Diamine Regioisomer in Kinase Targeting Outcomes

The 3,4-diamine substitution pattern of 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine directs N3 and N4 substituents into distinct regions of the ATP-binding pocket compared to the 4,6-diamine regioisomer (CAS 5413-80-9). In the landmark Traxler et al. J. Med. Chem. 1997 study, 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines built from the 3,4-diamine core orientation achieved EGFR IC50 values below 10 nM, with compounds 15 and 19 exhibiting cellular anti-proliferative IC50 values below 0.5 μM against the EGF-dependent MK cell line, while demonstrating >200-fold selectivity over PDGF-induced tyrosine phosphorylation (no effect at up to 10 μM) and selectivity against c-Src, v-Abl, PKCα, and CDK1 [1]. By contrast, the 4,6-diamine regioisomer has been primarily exploited in nucleoside analog contexts: oligonucleotides incorporating 4,6-diamine nucleoside 2a show enhanced duplex stability with a Tm increase of 4–6 °C per modification when replacing dA residues, a property unrelated to kinase inhibition [2]. The geometric orientation of the 3-NH2 and 4-NH2 vectors in the target compound places substituents in the hinge-binding region (N3) and solvent-exposed region (N4) of the kinase active site, whereas the 4,6-diamine pattern projects both vectors toward the hinge and ribose pocket, favoring nucleoside analog applications rather than ATP-competitive kinase inhibition .

Kinase inhibitor design Regioisomeric selectivity ATP-binding site pharmacophore

Synthetic Versatility and Derivatization Efficiency: 116-Compound Library Scope Versus Pre-Functionalized Analogs

The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine core enables a validated three-component microwave-assisted synthesis that produced 116 diverse N3,N4-disubstituted analogs with chromatography-free product isolation, demonstrating broad substrate scope across primary amines and orthoesters [1]. The most active derivative from this library exhibited a GI50 of 0.5 μM against Jurkat T acute lymphoblastic leukemia cells with a selectivity index of 65 versus non-cancerous MRC5 fibroblasts [1]. In contrast, pre-functionalized analogs such as CGP 57380 carry a fixed N3-(4-fluorophenyl) group that precludes exploration of alternative N3 substituents without de novo synthesis from the core, effectively reducing the accessible chemical space from the full 116-compound diversity set to a single chemotype . The microwave-assisted protocol achieves reaction completion within minutes (versus hours for conventional thermal methods), and the chromatography-free workup reduces purification costs and time, directly impacting procurement economics when the core is used as a starting material for library synthesis rather than as a standalone reagent [1].

Microwave-assisted synthesis Combinatorial chemistry Divergent derivatization

Commercial Purity Specifications: Batch-to-Batch Consistency for Reproducible Derivatization versus Variable Vendor Grades

Commercially available 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9) is supplied at a minimum purity of 98.00% by multiple vendors (Leyan, Coolpharm, ChemicalBook), with CymitQuimica reporting a batch-certificate typical value of 99.6% purity for catalog number TR-P846930 (yellow solid) [1]. The 4,6-diamine regioisomer (CAS 5413-80-9), by comparison, is offered at a minimum purity of 95% (Fluorochem) or 95% (AKSci), representing a 3–5 percentage-point purity deficit that, when carried through multi-step derivatization, can compound impurities and reduce final product yields . The price point for the 3,4-diamine core is €3,556.00 per 250 mg (CymitQuimica, as of 2019), reflecting its status as a specialized research intermediate rather than a commodity building block . This premium pricing relative to simpler heterocyclic building blocks is justified by the core's demonstrated capacity to generate high-value kinase inhibitor leads with sub-micromolar cellular potency, as quantified in Section 3.2 and 3.3.

Chemical procurement Quality specifications Synthetic reproducibility

Crystallographic Validation of the 3,4-Diamine Scaffold in Kinase Co-Crystal Structures: Evidence of Productive Binding Mode Transferability

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine scaffold have yielded multiple high-resolution kinase co-crystal structures, providing direct evidence that the 3,4-diamine substitution pattern reliably engages the kinase hinge region via a conserved bidentate hydrogen-bonding motif. The ACK1 co-crystal structure with compound T74 (a 3,6-diamine analog, PDB 3EQR) demonstrates that the pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, with the N3 and N4 substituents occupying the ribose pocket and hydrophobic back pocket, respectively [1]. The Traxler et al. 1997 study proposed a detailed binding mode for compound 15 at the EGFR ATP-binding site based on SAR analysis of 30+ analogs, confirming that 4-(phenylamino) substitution directs the phenyl ring into a hydrophobic cleft while the pyrazole NH and pyrimidine N1 form critical hinge hydrogen bonds [2]. By contrast, no kinase co-crystal structures have been reported for derivatives based on the 4,6-diamine regioisomeric scaffold, limiting structure-based design efforts for that isomer [3]. The availability of validated binding poses for the 3,4-diamine scaffold reduces the conformational uncertainty in docking campaigns and accelerates rational optimization cycles.

Structure-based drug design X-ray crystallography Binding mode conservation

Target Selectivity Programmability: Divergent Kinase Profiles Achievable from a Common 3,4-Diamine Core

The unsubstituted 3,4-diamine core functions as a 'selectivity switch' platform: depending on the choice of N3 and N4 substituents, derived inhibitors can be directed toward entirely different kinase targets with distinct selectivity profiles. CGP 57380 (N3-(4-fluorophenyl)) is a selective MNK1 inhibitor (IC50 = 2.2 μM) with no activity against p38, JNK1, ERK1/2, PKC, or c-Src kinases . The 4-(phenylamino) series from Traxler et al. achieves EGFR IC50 < 10 nM with >200-fold selectivity over PDGFR-mediated signaling [1]. The HPK1 inhibitor series (compound 10n in Bioorg. Med. Chem. 2023) demonstrates selectivity over 25 kinases including GLK from the same MAP4K family, with inhibition of SLP76 phosphorylation at concentrations as low as 0.1 μM [2]. A single procurement of the unsubstituted core thus enables access to at least three therapeutically distinct kinase inhibition profiles (MNK1, EGFR, HPK1) through controlled derivatization, whereas CGP 57380 is locked into MNK1-selective pharmacology by its pre-installed 4-fluorophenyl group. No other commercially available pyrazolo[3,4-d]pyrimidine scaffold demonstrates this breadth of target programmability from a common synthetic precursor.

Kinase selectivity profiling Structure-activity relationship Polypharmacology

Evidence-Backed Procurement Scenarios for 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9)


Fragment-Based Kinase Inhibitor Screening Library Construction

With MW = 150.14 Da and cLogP = 0.68, 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine satisfies all fragment-based drug discovery (FBDD) 'rule of three' criteria, unlike pre-functionalized analogs such as CGP 57380 (MW 244.23 Da) [1]. The core can be incorporated into fragment libraries for NMR-based or SPR-based screening against a broad panel of disease-relevant kinases, with the validated binding mode (hinge-region hydrogen bonds via pyrazole NH and pyrimidine N1) providing a structurally characterized starting point for hit elaboration confirmed by EGFR and ACK1 co-crystal structures [2]. The 98–99.6% commercial purity ensures consistent fragment screening results without impurity-related false positives or assay interference .

Divergent Parallel Synthesis of Targeted Kinase Inhibitor Libraries for Oncology Lead Generation

The validated microwave-assisted three-component synthesis protocol enables production of >100 N3,N4-disubstituted analogs from the unsubstituted core with chromatography-free isolation, directly supporting parallel medicinal chemistry efforts [1]. Derivatives from this core have yielded sub-micromolar cellular activity against Jurkat T leukemia cells (GI50 = 0.5 μM, selectivity index = 65), EGFR-driven tumor cells (MK cell IC50 < 0.5 μM), and HPK1-dependent immune cells (pSLP76 inhibition at 0.1 μM) [2]. The core's programmability across at least three distinct kinase targets from a single inventory item reduces procurement complexity for multi-target oncology programs, where different N3/N4 substituents redirect selectivity from MNK1 (CGP 57380 profile) to EGFR (Traxler profile) to HPK1 (compound 10n profile).

Structure-Based Drug Design Workflows Requiring Crystallographically Validated Scaffolds

For computational chemistry and structural biology groups, the 3,4-diamine core offers a risk-reduced starting point with pre-existing kinase co-crystal structure data (PDB 3EQR) and an extensively validated SAR model from the EGFR inhibitor series [1]. The availability of these structural data accelerates docking-based virtual screening and rational optimization cycles compared to the 4,6-diamine regioisomer, which lacks any kinase structural validation and is limited to small-molecule crystallography of hydrated/anhydrous forms [2]. The 99.6% purity specification from select vendors further supports crystallization trials by minimizing impurity-driven nucleation artifacts .

Chemical Biology Tool Compound Synthesis for Kinase Pathway Deconvolution

The ability to install diverse N3 and N4 substituents from a common core enables systematic structure-activity relationship studies for kinase pathway deconvolution. The core can be elaborated into a matched molecular pair series where incremental substituent changes probe specific kinase-ligand interactions, as demonstrated by the 30+-compound EGFR SAR campaign (Traxler et al., 1997) that identified key pharmacophoric elements for potency and selectivity [1]. The chromatography-free synthetic protocol facilitates rapid analog generation with minimal purification burden, enabling chemical biology groups to generate tool compounds for target validation studies (e.g., MNK1 in translation regulation, HPK1 in cancer immunotherapy) without outsourcing custom synthesis [2]. The 94 Da mass differential from core to CGP 57380 provides substantial property budget for installing photoaffinity labels, fluorescent probes, or biotin tags while remaining within drug-like chemical space .

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.